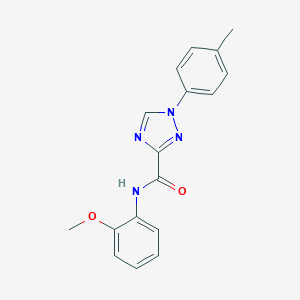
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as AG490, is a synthetic compound that has been extensively researched for its potential therapeutic applications. This compound is a selective inhibitor of the Janus kinase 2 (JAK2) signaling pathway, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival.
Mecanismo De Acción
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide selectively inhibits the JAK2 signaling pathway by binding to the ATP-binding site of the kinase domain of JAK2. This prevents the phosphorylation of downstream signaling molecules, including signal transducer and activator of transcription 3 (STAT3) and STAT5, which are involved in the regulation of cell proliferation, differentiation, and survival. Inhibition of this pathway by N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide leads to apoptosis of cancer cells and suppression of inflammation and autoimmune responses.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of inflammation and autoimmune responses, and modulation of immune cell function. These effects have been observed in various in vitro and in vivo models of cancer, inflammation, and autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments, including its high selectivity for JAK2, its ability to inhibit downstream signaling molecules, and its well-established synthesis method. However, there are also some limitations to its use, including its low solubility and stability in aqueous solutions, its potential off-target effects, and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, including the development of more potent and selective JAK2 inhibitors, the investigation of its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders, and the exploration of its combination with other drugs for synergistic effects. Additionally, the elucidation of the molecular mechanisms underlying its effects on immune cell function and the identification of biomarkers for patient selection and monitoring will be crucial for its clinical translation.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-methylphenylhydrazine with 2-methoxybenzoyl chloride to form 2-methoxy-N-(4-methylphenyl)benzamide. This intermediate is then reacted with 2-azidoacetic acid to form N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. The overall yield of the synthesis is around 50%.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The JAK2 signaling pathway is known to play a critical role in the development and progression of these diseases. Inhibition of this pathway by N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have anti-tumor, anti-inflammatory, and immunomodulatory effects.
Propiedades
Nombre del producto |
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Fórmula molecular |
C17H16N4O2 |
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-12-7-9-13(10-8-12)21-11-18-16(20-21)17(22)19-14-5-3-4-6-15(14)23-2/h3-11H,1-2H3,(H,19,22) |
Clave InChI |
IQZLTUXZYFNIGB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3OC |
SMILES canónico |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



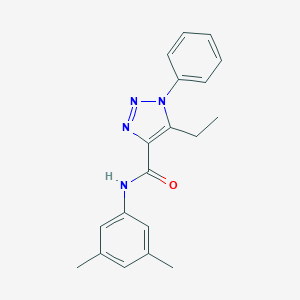
![5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278809.png)
![5-ethyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278810.png)
![N-[4-(difluoromethoxy)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278812.png)
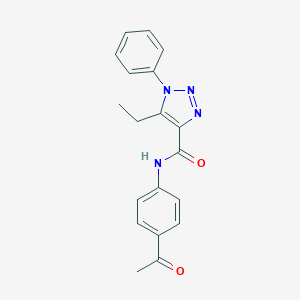
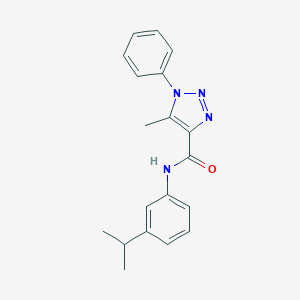
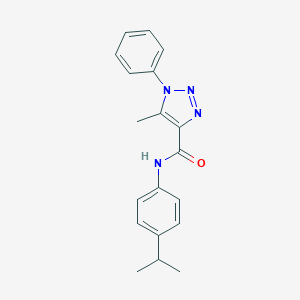
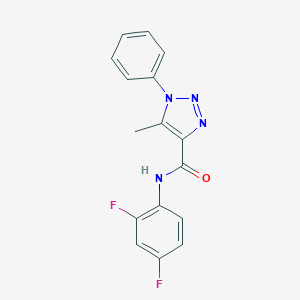
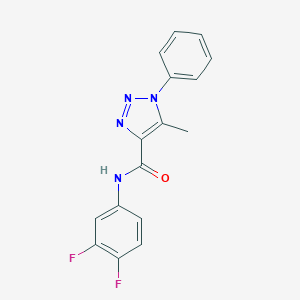
![5-methyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278824.png)
![5-methyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278825.png)
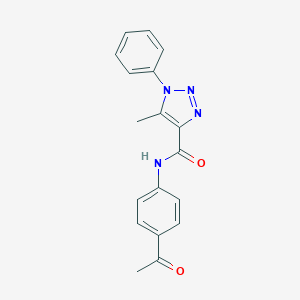
![5-ethyl-1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B278829.png)
![N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278832.png)